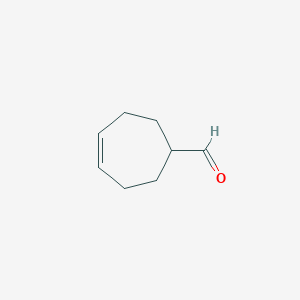

Cyclohept-4-enecarboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

cyclohept-4-ene-1-carbaldehyde |

InChI |

InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2 |

InChI Key |

QYTGOKJETKZZAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohept 4 Enecarboxaldehyde and Its Derivatives

Cycloaddition-Based Syntheses of Cyclohept-4-enecarboxaldehyde Scaffolds

Cycloaddition reactions are powerful tools for the stereoselective formation of cyclic compounds, including the seven-membered ring of cyclohept-4-enecarboxaldehyde. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. By carefully selecting the reacting partners and catalysts, chemists can control the regiochemistry and stereochemistry of the resulting cycloheptene (B1346976) ring.

Organocatalytic Cycloadditions for Seven-Membered Ring Systems

Organocatalysis has emerged as a pivotal strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. dntb.gov.ua In the context of seven-membered rings, organocatalytic [4+3] and [5+2] cycloadditions are particularly relevant. These reactions utilize small organic molecules as catalysts to facilitate the formation of the cycloheptene core with high enantioselectivity. dntb.gov.ua

The [4+3] cycloaddition is a powerful method for the construction of seven-membered rings, involving the reaction of a 4-atom π-system (diene) with a 3-atom π-system (allyl cation or equivalent). dntb.gov.ua Organocatalysis has enabled the development of enantioselective versions of this reaction, providing access to chiral cycloheptene derivatives.

Recent advancements have demonstrated the utility of chiral phosphoric acids and other Brønsted acids in catalyzing these transformations. semanticscholar.orgrsc.org For instance, the reaction between furans and in situ-generated oxyallyl cations or related species can yield oxa-bridged cycloheptanes, which can be further elaborated to carbocyclic cycloheptenes. While direct synthesis of cyclohept-4-enecarboxaldehyde via this method is not extensively documented, the formation of related functionalized cycloheptadienes showcases the potential of this approach. nih.govacs.org The reaction of donor-acceptor cyclobutenes with benzopyrylium ions, induced by Brønsted acid catalysis, can also lead to highly functionalized benzocycloheptatrienes through a formal [4+3] cycloaddition pathway. rsc.org

A notable example involves the rhodium(II)-catalyzed reaction of vinyl metal carbenes with 1,3-dienes, which proceeds through a formal (4+3) cycloaddition to yield complex 1,4-cycloheptadienes. nih.gov Similarly, enantioselective Rh(II)-catalyzed [4+3] cycloaddition reactions between furans and diazo esters have been employed in the formal synthesis of natural products like (−)-englerin A, highlighting the stereocontrol achievable with this methodology. nih.gov

| 4π Component | 3π Component Source | Catalyst/Promoter | Product Type | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|---|---|

| Furan (B31954) | Diazo ester | Rhodium(II) octanoate | Oxa-tricyclic motif | 90 | 3:1 dr | nih.gov |

| 3-Alkenylindole | Oxyallyl cation | TMSOTf | Cyclohepta[b]indole | Up to 99 | >20:1 dr | acs.org |

| 1,3-Cyclohexadiene | 7-Vinyl cycloheptatriene (B165957) | Rh₂(TFA)₄ | 1,4-Cycloheptadiene | 95 | Single diastereoisomer | nih.gov |

| Indole-2,3-quinodimethane | 3-Indolylmethanol | Chiral Phosphoric Acid | Cyclohepta fused diindole | High | Good enantioselectivity | semanticscholar.org |

The [5+2] cycloaddition involves the reaction of a 5-atom π-system with a 2-atom π-system and is another effective route to seven-membered rings. Oxidopyrylium ions are common 5-carbon synthons in these reactions. While metal-catalyzed versions are more prevalent, organocatalytic variants are gaining traction. These reactions can provide access to highly functionalized cycloheptene cores, which could serve as precursors to cyclohept-4-enecarboxaldehyde. The development in this area is focused on expanding the scope of both the 5π and 2π components and achieving high levels of stereocontrol.

Diels-Alder Reactions and Analogs for Cyclohept-4-enecarboxaldehyde Precursors

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org While it does not directly yield a seven-membered ring, it is instrumental in creating complex precursors that can be transformed into the cyclohept-4-enecarboxaldehyde scaffold through subsequent reactions such as ring expansions or fragmentations. Both intermolecular and intramolecular variants of the Diels-Alder reaction are employed for this purpose. organicreactions.org

Intermolecular Diels-Alder reactions involve the combination of a separate diene and dienophile to form a cyclohexene (B86901) derivative. wikipedia.org This initial adduct can be engineered to contain functionalities that facilitate a subsequent one-carbon or two-carbon ring expansion to the desired cycloheptene ring. For instance, a cyclohexene product bearing appropriate substituents can undergo reactions like the Demjanov or Tiffeneau-Demjanov rearrangement to expand to a seven-membered ring.

The use of furan as a diene in Diels-Alder reactions is particularly notable, as the resulting oxa-bridged cycloadducts are versatile intermediates. researchgate.net These adducts can undergo various transformations to access a range of carbocyclic structures. Furthermore, dearomative [4+2] cycloadditions involving heteroaromatic aldehydes can be achieved through aminocatalysis, providing functionalized cyclic products. acs.orgnih.gov

| Diene | Dienophile | Catalyst/Conditions | Product Type | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Benzylfuran-3-carbaldehyde | trans-Cinnamaldehyde | Aminocatalyst | Dearomatized cycloadduct | High | High enantio- and diastereoselectivity | acs.orgnih.gov |

| Furan | Acrylate | Copper or Palladium Catalyst | Chiral dihydrofuran derivative | Varies | Enantioselective | researchgate.net |

The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a highly efficient method for constructing polycyclic systems. organicreactions.org By carefully designing the tether connecting the diene and dienophile, a bicyclic system can be formed that incorporates a seven-membered ring or can be readily converted to one. nih.govutexas.edu The IMDA reaction often proceeds with high regio- and stereoselectivity due to the conformational constraints imposed by the tether. organicreactions.orgresearchgate.net

The Type 2 IMDA reaction is particularly useful for synthesizing seven- and eight-membered rings in a single step from acyclic precursors. nih.gov This approach has been applied in the total synthesis of complex natural products. nih.gov The stereochemical outcome of the IMDA reaction is highly predictable, making it a reliable tool for constructing complex molecular architectures. nih.govnih.gov For instance, IMDA reactions of cycloalkenones can lead to trans-fused hydrindene systems, showcasing the intricate control over stereochemistry. nih.gov

| Substrate Type | Conditions | Product Ring System | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Alkenylborane with dienyne | Thermal, then oxidation | Bicyclic alcohol | Moderate to good | Single diastereomer (endo) | scholaris.ca |

| Pyridazinecarbonitrile with alkyne side chain | Thermal | Fused benzonitrile | 49-79 | Not specified | mdpi.comresearchgate.net |

| Benzyne with conjugated enyne | TBAT, 25 °C | Condensed polycyclic aromatic | Good | Not specified | nih.gov |

Hetero-Diels-Alder Approaches

The Hetero-Diels-Alder (HDA) reaction is a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings. wikipedia.org This reaction involves a conjugated diene and a heterodienophile, such as an aldehyde or imine, to form rings containing one or more heteroatoms. wikipedia.org While the direct formation of a seven-membered ring via a standard Diels-Alder-type reaction is not typical, HDA reactions serve as a crucial step in multi-step syntheses to generate complex precursors that can be subsequently rearranged or expanded to yield cycloheptane (B1346806) derivatives.

The HDA reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org The use of aldehydes as heterodienophiles is particularly relevant for constructing oxygen-containing heterocycles. illinois.edu These reactions can be catalyzed by Lewis acids, which activate the heterodienophile towards cycloaddition. illinois.edu

Research findings indicate that the scope of HDA reactions is broad, allowing for the enantioselective synthesis of various heterocycles that are common subunits in natural products. illinois.edu Domino reactions, such as the Knoevenagel condensation followed by an intramolecular HDA reaction, provide an efficient route to polycyclic systems containing a dihydropyran ring. nih.gov These structured intermediates are valuable synthons that can undergo subsequent ring-opening and ring-expansion reactions to access the seven-membered cycloheptane framework.

Table 1: Key Features of Hetero-Diels-Alder Reactions in Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [4+2] Cycloaddition | wikipedia.org |

| Reactants | Conjugated diene and a heterodienophile (e.g., aldehyde) | illinois.edu |

| Product | Six-membered heterocycle (e.g., dihydropyran) | nih.gov |

| Catalysis | Often catalyzed by Lewis acids to enhance reactivity and selectivity. | illinois.edu |

| Application | Provides access to complex cyclic precursors for further transformations. | illinois.edunih.gov |

1,3-Dipolar Cycloadditions in Cycloheptane Synthesis

The 1,3-dipolar cycloaddition is a prominent reaction for synthesizing five-membered heterocyclic rings. wikipedia.orgnih.gov This reaction involves a 1,3-dipole (a molecule with delocalized electrons over three atoms, such as an azide, nitrile oxide, or azomethine ylide) and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgresearchgate.net The resulting five-membered cycloadduct can then be subjected to further chemical transformations, such as ring expansion or cleavage, to construct larger carbocyclic systems like cycloheptane.

First extensively studied by Rolf Huisgen, this reaction is a cornerstone of heterocyclic chemistry due to its high degree of regio- and stereoselectivity. wikipedia.org For instance, the cycloaddition between a nitrile oxide and an alkene produces an isoxazoline. This heterocycle can be cleaved via hydrogenation to yield a β-hydroxycarbonyl compound, an acyclic intermediate that can be manipulated and cyclized to form larger rings. wikipedia.org

The synthesis of complex molecules often employs this strategy. An azomethine ylide, generated in situ, can react with a suitable dipolarophile in a three-component 1,3-dipolar cycloaddition to create highly substituted pyrrolidine (B122466) rings. mdpi.com These highly functionalized five-membered rings serve as versatile building blocks. Through carefully designed reaction sequences involving bond cleavage and intramolecular cyclization, these intermediates can be expanded to form seven-membered carbocycles. The utility of this method lies in its ability to build stereochemical complexity into the five-membered ring, which can then be transferred to the final cycloheptane target. researchgate.netmdpi.com

Transition Metal-Catalyzed Synthesis of Cyclohept-4-enecarboxaldehyde and its Derivatives

Palladium and Nickel Catalysis

Palladium catalysis offers a robust method for the synthesis of cycloheptane derivatives through unique reaction pathways. A notable example is the palladium-catalyzed asymmetric ring-expanding allylation (AREA), which constructs substituted cycloheptane-1,4-diones. nih.gov This transformation represents a direct and efficient approach to the seven-membered ring system.

Palladium catalysts are also employed in multicomponent reactions. For instance, a palladium-catalyzed intermolecular dearomative [4+2] cycloaddition of 1,4-enynes with carbon monoxide and arylamines has been developed to produce polycyclic γ-lactams. rsc.org This process involves the formation of multiple new bonds in a single step. While not directly yielding a simple cycloheptane, the methodology showcases the power of palladium to facilitate complex cyclizations that can be adapted for the synthesis of seven-membered rings. Furthermore, palladium has been used in the decarboxylative coupling of propargyl esters to form conjugated allenynes, which are versatile intermediates for further synthetic elaborations. researchgate.net

Palladium(II) catalysts are also effective in the aerobic oxidative dehydrogenation of cyclohexenes to form arene derivatives. nih.gov While this reaction leads away from saturated rings, it highlights the ability of palladium to interact with cyclic alkenes and mediate transformations involving C-H bond activation, a fundamental step in many catalytic cyclization processes.

Gold Catalysis for Heterocyclic and Carbocyclic Systems

Homogeneous gold catalysis has become a powerful tool for constructing strained carbocyclic systems. acs.org Gold(I) complexes are particularly effective at activating unsaturated systems like alkynes and allenes, triggering a range of nucleophilic additions and cyclizations under mild conditions. researchgate.netbeilstein-journals.org

A common mechanistic pathway in gold catalysis involves the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates from 1,n-enynes. nih.gov These highly reactive species can then undergo various transformations, including rearrangements or reactions with nucleophiles, to form a diverse array of products. nih.gov By carefully designing the enyne substrate, this cycloisomerization can be directed towards the formation of seven-membered rings. Gold catalysts have demonstrated remarkable efficiency in the synthesis of complex organic molecules, including applications in natural product synthesis. cooper.edu The development of gold-catalyzed cycloaddition reactions and other tandem processes has significantly expanded the toolbox for constructing complex molecular architectures. beilstein-journals.org

Table 2: Selected Gold-Catalyzed Reactions for Ring Formation

| Reaction Type | Key Intermediate | Resulting Structure | Reference |

|---|---|---|---|

| Enyne Cycloisomerization | Cyclopropyl gold(I) carbene | Polycyclic systems, carbocycles | nih.gov |

| [2+2] Cycloaddition | Vinyl-gold intermediate | Cyclobutanes, Cyclobutenes | researchgate.net |

| Cyclopropanation | Gold carbene | Cyclopropanes | acs.org |

Rhodium Catalysis in Aziridination and Cyclization

Rhodium catalysts are highly effective in mediating nitrogen-atom transfer reactions, particularly the aziridination of olefins. nih.gov This reaction typically employs a rhodium(II) catalyst, such as Rh₂(OAc)₄ or Rh₂(esp)₂, to react an olefin with a nitrene precursor. The process is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the aziridine (B145994) product. nih.gov

While aziridination directly forms a three-membered ring, this strained heterocycle is a valuable intermediate for subsequent ring-opening and expansion reactions to access larger nitrogen-containing rings or to be used in further functionalization steps en route to carbocycles. The diastereoselectivity of the aziridination of cyclic olefins, such as those with eight-membered rings, can be controlled by minimizing transannular steric interactions. nih.gov

Beyond aziridination, rhodium catalysts are also employed in various cyclization reactions. For example, rhodium(II)-catalyzed cyclization of bis(N-tosylhydrazone)s provides an efficient pathway to polycyclic aromatic compounds. nih.gov Such methodologies, which involve the formation of new carbon-carbon bonds via catalytic intermediates, are adaptable for the synthesis of carbocyclic systems, including seven-membered rings.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce carbon-carbon double bonds to single bonds. libretexts.org For the synthesis of cycloheptane derivatives, this method is used to convert a cycloheptene precursor into the corresponding saturated cycloheptane. The reaction involves molecular hydrogen (H₂) and a metal catalyst. libretexts.org

The most common catalysts for this transformation are finely divided metals such as platinum (often as PtO₂, Adams' catalyst), palladium (typically supported on carbon, Pd/C), and nickel (often as Raney nickel). libretexts.org The reaction is generally exothermic but requires a catalyst to overcome a high activation energy. The process occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. The hydrogen atoms are then added to the same face of the double bond (syn-addition). libretexts.org

This method is highly effective and selective. Under typical conditions for alkene hydrogenation, other functional groups like ketones, esters, and nitriles are not reduced. libretexts.org Aromatic rings are also resistant to hydrogenation under these mild conditions, allowing for the selective reduction of alkene double bonds in more complex molecules. libretexts.orgjove.com

Table 3: Common Catalysts for Hydrogenation of Alkenes

| Catalyst | Common Form | Solvent | Key Characteristics | Reference |

|---|---|---|---|---|

| Platinum | Platinum(IV) oxide (PtO₂) | Ethanol, Acetic Acid | Highly active; reduces the oxide in situ. | libretexts.org |

| Palladium | Palladium on Carbon (Pd/C) | Ethanol | Widely used, effective, and can be filtered off. | libretexts.org |

| Nickel | Raney Nickel | Ethanol | Prepared from a Ni-Al alloy; cost-effective. | libretexts.org |

| Iridium | Crabtree's Catalyst | Dichloromethane | Homogeneous catalyst; effective for hindered alkenes. | wikipedia.org |

Organocatalytic Strategies for Cyclohept-4-enecarboxaldehyde and Related Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives that often provide high levels of stereocontrol. Several key strategies have been developed that are applicable to the synthesis of chiral cycloheptene frameworks.

Iminium Ion Catalysis

A cornerstone of organocatalysis, iminium ion catalysis, involves the reversible reaction of a chiral secondary amine catalyst with an α,β-unsaturated aldehyde or ketone. This condensation forms a transient iminium ion, which has a lower-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent carbonyl compound. sigmaaldrich.commdpi.com This LUMO-lowering activation enhances the electrophilicity of the substrate, accelerating its reaction with a nucleophile, such as a diene in a cycloaddition reaction. sigmaaldrich.comrsc.orgacs.org

The catalytic cycle begins with the formation of the iminium ion, followed by the stereocontrolled cycloaddition reaction. The resulting cycloadduct is then hydrolyzed, regenerating the chiral amine catalyst and releasing the final enantioenriched product. rsc.org This strategy provides a general platform for a variety of asymmetric reactions, including Diels-Alder reactions. acs.org While extensively used for forming six-membered rings, the principles of iminium ion activation are fundamental to cycloadditions that can generate larger ring systems, including seven-membered cycloheptene structures. whiterose.ac.ukthieme-connect.com

Prolinol-Derived Catalysts

Chiral prolinol derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly effective and versatile organocatalysts. nih.gov These catalysts operate through multiple activation modes, including the formation of iminium ions and enamines. nih.gov In the context of cycloaddition reactions for synthesizing compounds like Cyclohept-4-enecarboxaldehyde, their primary role is the activation of α,β-unsaturated aldehydes via iminium ion formation. nih.govunl.pt

Developed independently by the Jørgensen and Hayashi groups, these catalysts have been successfully applied to a wide range of enantioselective transformations. unl.pttcichemicals.com Their bulky diarylmethylsilyl ether framework provides an effective chiral environment, shielding one face of the iminium ion intermediate and directing the approach of the nucleophile (e.g., a diene) to the opposite face. nih.gov This steric hindrance is crucial for achieving high levels of enantioselectivity. nih.gov Prolinol-derived catalysts have proven effective in Michael additions and various cycloaddition reactions, consistently yielding products with high diastereo- and enantioselectivity. unl.ptmdpi.comresearchgate.netnih.gov

Phase-Transfer Catalysis (PTC) in Asymmetric Additions

Asymmetric Phase-Transfer Catalysis (PTC) is a specialized technique that facilitates reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous or solid phase. researchgate.netbohrium.com The catalyst, typically a chiral quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. researchgate.netmdpi.com

The key to asymmetric induction in PTC is the formation of a well-defined, chiral ion pair between the catalyst and one of the reactants. mdpi.com This chiral complex then reacts in a stereocontrolled manner. mdpi.com While PTC has been extensively used for asymmetric alkylations, Michael additions, and epoxidations, its application in cycloaddition reactions for forming seven-membered rings is less common. researchgate.netuni-giessen.denih.gov However, the fundamental principle of generating a chiral environment for a bond-forming reaction is applicable. This methodology provides a practical and often scalable approach for the synthesis of valuable chiral compounds under mild conditions. bohrium.commdpi.com

Chiral Thiourea (B124793) Catalysis

Chiral thiourea-based organocatalysts operate through a distinct mechanism involving hydrogen bonding. nih.govnih.govnih.gov The two N-H protons of the thiourea moiety act as a double hydrogen-bond donor, activating an electrophilic substrate by coordinating to atoms such as oxygen or nitrogen. nih.govnih.gov This activation enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. nih.gov

In bifunctional thiourea catalysts, a basic site (e.g., a tertiary amine) is incorporated into the catalyst structure. nih.govorganic-chemistry.orgscilit.com This allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted base catalysis), leading to highly organized, stereoselective transition states. nih.gov Chiral thiourea catalysts have been successfully applied in a variety of asymmetric reactions, including Michael additions, aza-Henry reactions, and cycloadditions, demonstrating their versatility in constructing complex chiral molecules. nih.govorganic-chemistry.orgrsc.org

MacMillan's Imidazolidinones in Related Cycloadditions

The development of chiral imidazolidinone catalysts by David MacMillan marked a significant breakthrough in organocatalysis. sigmaaldrich.comsigmaaldrich.comyoutube.com These catalysts, often referred to as MacMillan catalysts, function through iminium ion activation, similar to other secondary amines, but their specific structure has proven highly effective in a broad range of asymmetric transformations. sigmaaldrich.comnih.govresearchgate.net

A key application relevant to the synthesis of cycloheptene derivatives is the organocatalytic [4+3] cycloaddition reaction. In a pioneering study, an asymmetric [4+3] cycloaddition was achieved using a second-generation MacMillan catalyst. The reaction between an oxyallyl cation precursor and a diene, activated by the imidazolidinone catalyst, proceeds via an iminium ion intermediate to form a seven-membered ring cycloadduct with high enantioselectivity. acs.org This reaction demonstrates the direct application of imidazolidinone catalysts in constructing chiral cycloheptene frameworks. acs.org

| Catalyst | Diene | Dienophile/Precursor | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Ratio (er) | Ref. |

| (S,S)-Imidazolidinone | Furan | 2-(Triethylsilyloxy)acrolein | Cyclohept-4-enecarboxaldehyde derivative | N/A | Single diastereomer | 94:6 | acs.org |

Computational studies have revealed that the stereochemical outcome is controlled by the catalyst's structure, which dictates the facial selectivity of the diene's approach to the iminium ion. acs.org The bulky groups on the imidazolidinone scaffold effectively shield one face of the reactive intermediate, leading to the observed high enantioselectivity. acs.org

Other Advanced Synthetic Methodologies

Beyond the scope of traditional organocatalysis, other advanced synthetic methods have been developed for the construction of seven-membered rings. Metal-catalyzed [4+3] cycloaddition reactions represent a powerful strategy. For instance, rhodium(II) and gold(I) catalysts can be used to generate vinyl metal carbene intermediates, which then react with 1,3-dienes to afford complex 1,4-cycloheptadienes. nih.gov

Additionally, N-heterocyclic carbene (NHC) catalysis has been employed in intramolecular cyclizations to generate tetracyclic indole (B1671886) derivatives containing a cycloheptanone (B156872) ring. acs.org Lewis acid-mediated dearomative [4+3] cycloadditions of substrates like 3-alkenylindoles with in situ-generated oxyallyl cations also provide efficient access to cyclohepta[b]indole frameworks, which are structurally related to cycloheptene derivatives. acs.org These methods highlight the diverse and innovative approaches available for synthesizing complex molecules featuring a seven-membered carbocyclic core.

Wittig Reactions for Stereoselective Side-Chain Functionalization

The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. In the context of cyclohept-4-enecarboxaldehyde, this reaction is primarily employed for the stereoselective functionalization of the side chain, extending it to create various unsaturated derivatives. The reaction involves the interaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium salt with a strong base.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity. This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate proceeds through a puckered transition state that minimizes steric interactions, leading to the cis-configured product. Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, tend to produce (E)-alkenes as the major product. This is a result of thermodynamic control, where the intermediates can equilibrate to the more stable trans-configuration.

For instance, the reaction of cyclohept-4-enecarboxaldehyde with an unstabilized ylide such as methylenetriphenylphosphorane (B3051586) would yield a terminal alkene. More complex side chains can be introduced by using substituted ylides, with the stereochemistry of the resulting double bond being predictable based on the ylide's stability.

| Wittig Reagent Type | R Group on Ylide | Predominant Alkene Isomer |

| Unstabilized | Alkyl, H | (Z)-alkene |

| Stabilized | Electron-withdrawing group (e.g., COOR, CN) | (E)-alkene |

Grignard Reactions and Subsequent Oxidative Transformations

Grignard reactions offer a robust method for the formation of carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. wikipedia.org When applied to cyclohept-4-enecarboxaldehyde, a Grignard reagent attacks the electrophilic carbonyl carbon, and upon aqueous workup, yields a secondary alcohol. chemistrysteps.com This transformation is a versatile tool for introducing a wide range of alkyl, vinyl, or aryl substituents at the position of the original aldehyde.

The initial product of the Grignard reaction is a secondary alcohol, which can then be subjected to oxidative transformations to afford a ketone. chemistrysteps.com This two-step sequence effectively converts the aldehyde functionality into a ketone with an extended carbon skeleton. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the sensitivity of other functional groups within the molecule. Common reagents include chromic acid derivatives (e.g., pyridinium (B92312) chlorochromate, PCC) for controlled oxidation to the ketone, or stronger oxidants if further reactions are desired. The regioselectivity of the initial Grignard addition is inherently high, as the reaction exclusively targets the carbonyl carbon. chemistrysteps.com

This methodology allows for the synthesis of a diverse array of cyclohept-4-ene derivatives with functionalized side chains, starting from the parent aldehyde.

| Grignard Reagent (R-MgX) | Initial Product (after workup) | Final Product (after oxidation) |

| Methylmagnesium bromide | 1-(Cyclohept-4-enyl)ethanol | 1-(Cyclohept-4-enyl)ethanone |

| Phenylmagnesium bromide | Cyclohept-4-enyl(phenyl)methanol | Cyclohept-4-enyl(phenyl)methanone |

| Vinylmagnesium bromide | 1-(Cyclohept-4-enyl)prop-2-en-1-ol | 1-(Cyclohept-4-enyl)prop-2-en-1-one |

Desymmetrization of Cyclic Dienyl Systems for Complex Architecture

The desymmetrization of meso-compounds, such as cyclic dienes, has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. escholarship.org This approach can be applied to the synthesis of chiral cycloheptene derivatives by starting with a symmetric cycloheptadiene precursor. Catalytic enantioselective functionalization of one of the two prochiral double bonds breaks the symmetry of the starting material, leading to a chiral, non-racemic product.

Various catalytic systems have been developed for the desymmetrization of cyclic dienes, including those based on transition metals like rhodium and gold. escholarship.orgresearchgate.net For example, a gold-catalyzed enantioselective tandem alkoxylation/Claisen rearrangement of a 1,4-diene can provide substituted cycloheptenes with high enantioselectivity. escholarship.org This strategy allows for the construction of complex, fused-ring systems containing the cycloheptene core. The reaction proceeds by differentiating the two enantiotopic double bonds of the diene, leading to the formation of a single enantiomer of the product. This method is particularly valuable for accessing optically active building blocks for natural product synthesis. escholarship.org

| Catalytic System | Reaction Type | Product Feature | Enantiomeric Excess (ee) |

| (S)-DTBM-Segphos(AuCl)2/AgBF4 | Alkoxylation/Claisen Rearrangement | Chiral substituted cycloheptenes | Good to excellent |

| Rhodium(II) Catalysts | Asymmetric Cyclopropanation | Chiral cycloheptatriene derivatives | Up to 98% |

Regioselective Epoxide Opening Reactions in Functionalization

Epoxides are versatile intermediates in organic synthesis due to the strain in their three-membered ring, which makes them susceptible to ring-opening by a wide variety of nucleophiles. The epoxidation of the double bond in a cycloheptene precursor, followed by regioselective ring-opening, provides a powerful method for introducing two new functional groups in a stereocontrolled manner.

The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the reaction has more SN1 character. The epoxide oxygen is first protonated, and the positive charge is better stabilized at the more substituted carbon, which then becomes the site of nucleophilic attack.

For a monosubstituted cycloheptene oxide, this means that basic conditions will favor attack at the less substituted carbon, while acidic conditions can lead to attack at the more substituted carbon. This differential reactivity allows for controlled access to different regioisomers of 1,2-difunctionalized cycloheptane derivatives.

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Product |

| Basic/Neutral (e.g., RO⁻, N₃⁻) | SN2 | Less substituted carbon | trans-1,2-disubstituted cycloheptane |

| Acidic (e.g., H₂O/H⁺, ROH/H⁺) | SN1-like | More substituted carbon | trans-1,2-disubstituted cycloheptane |

Vinylogous Nicholas Reaction Chemistry for Macrocyclic Systems

The Nicholas reaction involves the stabilization of a propargylic cation by a hexacarbonyl dicobalt moiety complexed to the alkyne. This stabilization allows for the reaction of the cation with a wide range of nucleophiles under mild conditions. The vinylogous Nicholas reaction extends this concept, enabling the formation of larger rings, including macrocyclic systems containing a cycloheptene core.

In a typical intramolecular vinylogous Nicholas reaction leading to a cycloheptenyne system, an allylic acetate (B1210297) enyne-Co₂(CO)₆ complex is treated with a Lewis acid. rsc.orgnih.gov This induces cyclization to form a cycloheptenyne-Co₂(CO)₆ complex. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of bi- and tricyclic systems. rsc.orgnih.gov For instance, electron-rich aryl-substituted alkyne complexes can yield tricyclic benzocycloheptenyne complexes. rsc.org The reaction proceeds with good control over the ring size, making it a valuable tool for the construction of complex polycyclic architectures. Following the cyclization, the cobalt moiety can be removed through oxidative decomplexation to yield the free cycloheptenyne derivative.

| Substrate Type | Product |

| Allylic acetate enyne-Co₂(CO)₆ complexes with electron-rich aryl substituents | Tricyclic 6,7,x-benzocycloheptenyne complexes |

| Allylsilane substituted enyne-Co₂(CO)₆ complexes | exo-Methylene bicyclic x,7-cycloheptenyne complexes |

| Benzylic acetate enyne-Co₂(CO)₆ complexes | Dibenzocycloheptyne-Co₂(CO)₆ complexes |

Synthetic Transformations and Reactivity Profiles of Cyclohept 4 Enecarboxaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis, and its presence in Cyclohept-4-enecarboxaldehyde allows for numerous classical and modern transformations.

Aldol (B89426) Condensations and Related Carbocyclizations

Aldehydes and ketones that possess at least one α-hydrogen are capable of undergoing aldol reactions in the presence of a catalyst, typically a dilute acid or base. ncert.nic.in The acidity of the α-hydrogen is a result of the strong electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde molecule. wikipedia.orgwikipedia.org

Furthermore, if other carbonyl functionalities are present within the same molecule or a reactant, intramolecular or crossed-aldol reactions can occur. wikipedia.org Such reactions are particularly significant in the synthesis of cyclic systems (carbocyclizations), especially for forming stable five- or six-membered rings. While the seven-membered ring of Cyclohept-4-enecarboxaldehyde is already formed, subsequent transformations could create reaction partners on a side chain, enabling intramolecular aldol cyclizations to build fused-ring systems.

Morita-Baylis-Hillman (MBH) and Aza-MBH Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that couples an activated alkene with a carbon electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst. wikipedia.org Common catalysts include tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or phosphines. wikipedia.orgorganic-chemistry.org The reaction is highly atom-economical and produces densely functionalized molecules, typically allylic alcohols. wikipedia.org

The generally accepted mechanism begins with the conjugate addition of the nucleophilic catalyst to the activated alkene, generating a zwitterionic enolate. organic-chemistry.orgrsc.org This intermediate then adds to the aldehyde (in this case, Cyclohept-4-enecarboxaldehyde) in an aldol-type step. A final elimination of the catalyst regenerates it and yields the final product. rsc.org

A significant variation of this reaction is the aza-Morita-Baylis-Hillman (aza-MBH) reaction, where the aldehyde is replaced by an imine. rsc.orgwikipedia.org This process yields valuable α-methylene-β-amino-carbonyl derivatives. rsc.orgnih.gov The reaction can be performed in a one-pot, three-component fashion by combining an aldehyde, an amine (like p-toluenesulfonamide), and an activated alkene. mdpi.com Cyclohept-4-enecarboxaldehyde can serve as the aldehyde component in both MBH and, via in-situ imine formation, aza-MBH reactions.

| Component | Role | Example(s) |

|---|---|---|

| Electrophile | Carbonyl or Imine Partner | Cyclohept-4-enecarboxaldehyde, Benzaldehyde |

| Activated Alkene | Michael Acceptor | Methyl acrylate, Acrylonitrile, Methyl vinyl ketone |

| Catalyst | Nucleophile | DABCO, DMAP, Triphenylphosphine |

Derivatization via Imine/Enamine Formation

Aldehydes readily react with primary amines (RNH₂) in a reversible, acid-catalyzed process to form imines, which are compounds containing a carbon-nitrogen double bond (C=N), also known as Schiff bases. libretexts.orgyoutube.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion, followed by deprotonation to yield the final imine. libretexts.org

When an aldehyde reacts with a secondary amine (R₂NH), the process is similar but results in an enamine. libretexts.orgmasterorganicchemistry.com After the formation of the iminium ion intermediate, there is no proton on the nitrogen to remove. Instead, a proton is lost from the α-carbon, leading to the formation of a C=C double bond adjacent to the nitrogen atom. youtube.commasterorganicchemistry.com The optimal pH for both imine and enamine formation is typically mildly acidic, around 4 to 5. libretexts.org Cyclohept-4-enecarboxaldehyde can thus be converted into a variety of imine and enamine derivatives, which are versatile intermediates for further synthesis.

Reactivity of the Cycloheptene (B1346976) Olefinic Moiety

The carbon-carbon double bond within the cycloheptene ring provides a second site for chemical modification, distinct from the aldehyde group.

Conjugate Additions for Carbon-Carbon Bond Formation

Nucleophilic conjugate addition, often called Michael addition or 1,4-addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org This reactivity arises because the conjugation of the double bond with the carbonyl group renders the β-carbon electrophilic. libretexts.org

It is crucial to note that Cyclohept-4-enecarboxaldehyde itself is not an α,β-unsaturated aldehyde, as the double bond is not in conjugation with the carbonyl group. Therefore, it cannot directly act as a substrate for conjugate addition. However, products derived from it, such as those from an aldol condensation, would generate an α,β-unsaturated system perfectly suited for this reaction. khanacademy.org A wide range of nucleophiles, including enolates, organocuprates (Gilman reagents), amines, and thiols, can participate in conjugate additions to such activated alkenes. makingmolecules.commasterorganicchemistry.com This two-step sequence—aldol condensation followed by Michael addition—is a powerful strategy for building complex molecules, famously exemplified by the Robinson annulation. libretexts.org

Catalytic Hydrogenation and Diastereoselective Reduction

The double bond of the cycloheptene ring can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. youtube.com While the reaction is exothermic, a catalyst is required to overcome the high activation energy. libretexts.org

Commonly used catalysts are finely divided metals, often supported on an inert material like carbon or alumina, such as Palladium (Pd/C), Platinum (PtO₂), and Nickel (Raney Ni). libretexts.org The hydrogenation process is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface. youtube.com

For a substituted cycloalkene like Cyclohept-4-enecarboxaldehyde, this syn-addition can lead to diastereoselectivity. The existing aldehyde substituent can sterically hinder one face of the double bond, directing the approach of the alkene to the catalyst surface from the less hindered face. wikipedia.org This results in the preferential formation of one diastereomer of the corresponding cycloheptanecarboxaldehyde. The choice of catalyst can sometimes be used to control or switch the diastereoselectivity of the reduction. nih.gov

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1 atm or higher), Ethanol/Methanol solvent | Very common, efficient for many alkenes. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1 atm), Ethanol or Acetic Acid solvent | Known as Adams' catalyst; reduced in situ to active Pt metal. libretexts.org |

| Raney Nickel (Raney Ni) | H₂ (high pressure), Ethanol solvent | Cost-effective, often requires higher pressures/temperatures. |

| Crabtree's Catalyst | H₂ (1 atm), CH₂Cl₂ solvent | Homogeneous catalyst, useful for directed hydrogenations. wikipedia.org |

Epoxidation and Subsequent Transformations

Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom) from an alkene, is a fundamental transformation in organic synthesis. The double bond of cyclohept-4-enecarboxaldehyde can be epoxidized using various reagents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.

Alternatively, epoxidation can be achieved using hydrogen peroxide in the presence of a catalyst. organic-chemistry.org Aldehyde-catalyzed epoxidations using aqueous hydrogen peroxide have also been developed, where an aldehyde catalyst forms a reactive dioxirane (B86890) intermediate that transfers an oxygen atom to the alkene. nih.gov

Once formed, the resulting epoxide of cyclohept-4-enecarboxaldehyde can undergo a variety of subsequent transformations, primarily through nucleophilic ring-opening reactions. Due to the strain of the three-membered ring, epoxides are susceptible to attack by nucleophiles under both acidic and basic conditions.

Acid-catalyzed ring-opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile then attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. The regioselectivity of the attack depends on the electronic and steric factors of the epoxide.

Base-catalyzed ring-opening: Under basic or neutral conditions, a strong nucleophile can directly attack one of the epoxide carbons, leading to the opening of the ring. The attack generally occurs at the less sterically hindered carbon.

These ring-opening reactions provide a versatile route to a wide range of 1,2-difunctionalized cycloheptane (B1346806) derivatives.

| Reagent | Reaction Type | Key Intermediate/Product |

| mCPBA | Epoxidation | Cyclohept-4-enecarboxaldehyde epoxide |

| H₂O₂ / Catalyst | Epoxidation | Cyclohept-4-enecarboxaldehyde epoxide |

| Acid / Nucleophile | Epoxide Ring-Opening | 1,2-Difunctionalized cycloheptane |

| Base / Nucleophile | Epoxide Ring-Opening | 1,2-Difunctionalized cycloheptane |

Aziridination Reactions

Aziridination involves the introduction of a nitrogen atom into a molecule to form an aziridine (B145994), a three-membered heterocyclic ring containing a nitrogen atom. Similar to epoxidation, the double bond of cyclohept-4-enecarboxaldehyde can undergo aziridination.

Various methods exist for the aziridination of alkenes. One common approach involves the use of nitrene precursors, which are highly reactive species that can add to a double bond. For α,β-unsaturated carbonyl compounds, a practical method for aziridination involves the use of a simple carbamate (B1207046) and sodium hypochlorite (B82951) pentahydrate. rsc.org This transition-metal-free process is stereoselective and produces environmentally benign byproducts. rsc.org

Tandem reaction sequences involving aziridination have been developed for the synthesis of complex, densely functionalized seven-membered rings. For example, a tandem allene (B1206475) aziridination/[4+3] cycloaddition/reduction sequence has been used to convert homoallenic sulfamates into aminated cycloheptenes with control over the stereochemistry at five contiguous centers. nih.govnih.gov This highlights the potential for developing complex molecular scaffolds from seven-membered ring precursors through reactions involving aziridination.

The resulting aziridine from cyclohept-4-enecarboxaldehyde can, like its epoxide analogue, undergo nucleophilic ring-opening reactions to provide access to 1,2-amino-functionalized cycloheptane derivatives, which are valuable building blocks in medicinal chemistry.

Ring System Transformations and Skeletal Rearrangements

Beyond the reactivity of its functional groups, the carbocyclic framework of cyclohept-4-enecarboxaldehyde and related structures can undergo significant transformations, leading to skeletal rearrangements and the formation of new ring systems.

Ring-Opening Reactions of Related Cyclic Structures

While the cycloheptene ring itself is relatively stable, the introduction of strained rings, such as cyclopropanes, epoxides, or aziridines, onto the cycloheptane skeleton can facilitate ring-opening reactions. Donor-acceptor substituted cyclopropanes, for instance, are known to undergo ring-opening with various nucleophiles. acs.org If the double bond of cyclohept-4-enecarboxaldehyde were converted to a cyclopropane (B1198618) ring, the presence of the electron-withdrawing aldehyde group could activate the ring towards nucleophilic attack, leading to a 1,3-functionalized product.

Similarly, as discussed in sections 3.2.4 and 3.2.5, the ring-opening of epoxides and aziridines derived from cyclohept-4-enecarboxaldehyde provides a reliable method for introducing vicinal difunctionality to the cycloheptane core. mdpi.com These reactions proceed via cleavage of a carbon-heteroatom bond in the strained three-membered ring. Oxidative radical ring-opening reactions have also been documented for various cyclopropane derivatives, often leading to cyclization and the formation of more complex polycyclic systems. beilstein-journals.org

| Strained Ring | Activating Group | Reaction Type | Resulting Structure |

| Cyclopropane | Aldehyde (Acceptor) | Nucleophilic Ring-Opening | 1,3-Difunctionalized Acyclic or larger ring |

| Epoxide | N/A | Nucleophilic Ring-Opening | 1,2-Hydroxy-functionalized cycloheptane |

| Aziridine | N-substituent | Nucleophilic Ring-Opening | 1,2-Amino-functionalized cycloheptane |

Intramolecular Cyclizations and Annulations

The presence of both an aldehyde and a double bond within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic structures.

One such reaction is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org In an intramolecular context, the protonated aldehyde of cyclohept-4-enecarboxaldehyde could be attacked by the internal double bond, leading to a cyclic carbocation intermediate. This intermediate can then be trapped by a nucleophile to form a bicyclic product.

Lewis acid-catalyzed intramolecular cyclizations of related cycloheptatriene (B165957) systems have been reported. For example, 7-alkynylcycloheptatrienes can react with carbonyls in the presence of a Lewis acid to form highly functionalized 2,5-dihydropyrroles. rsc.org This demonstrates the potential for the carbonyl group of cyclohept-4-enecarboxaldehyde to participate in cyclizations with other tethered functionalities.

Furthermore, annulation strategies, where a new ring is formed on an existing one, can be envisioned. An organocatalytic Michael-cyclization cascade of aldehydes with 4-oxa-α,β-unsaturated carboxylic acids has been shown to produce functionalized γ-lactols, which can be converted to trisubstituted γ-lactones and γ-lactams. rsc.org Similar cascade reactions could potentially be designed for cyclohept-4-enecarboxaldehyde.

Catalytic Rearrangements and Migrations

The double bond in cyclohept-4-enecarboxaldehyde can be induced to migrate to other positions within the ring through catalytic isomerization. Transition metal catalysts, such as Crabtree's catalyst (an iridium complex), are known to be effective for the isomerization of alkenes. wikipedia.org This could potentially be used to convert cyclohept-4-enecarboxaldehyde into its conjugated isomers, such as cyclohept-2-enecarboxaldehyde or cyclohept-3-enecarboxaldehyde, which would exhibit different reactivity profiles.

In addition to double bond migration, skeletal rearrangements of the seven-membered ring can occur under certain catalytic conditions. For instance, the Prins-pinacol reaction, a cascade of a Prins reaction and a pinacol (B44631) rearrangement, can lead to ring contraction. wikipedia.org While not directly applicable to cyclohept-4-enecarboxaldehyde without further modification, it illustrates the types of complex rearrangements that can be initiated from cyclic alkenes bearing carbonyl functionalities.

Mechanistic Investigations and Computational Chemistry in Cyclohept 4 Enecarboxaldehyde Chemistry

Computational Elucidation of Reaction Mechanisms

Computational studies offer a powerful lens through which to view the dynamic processes of bond formation and cleavage. By modeling the potential energy surface of a reaction, chemists can map out the most likely pathways, identify key intermediates, and understand the energetic factors that govern reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netmdpi.com It has proven to be a valuable tool for interpreting experimental data and predicting molecular properties and reactivity. researchgate.net In the study of cycloheptene (B1346976) derivatives, DFT calculations are employed to map out the potential energy surfaces of various reactions, such as pericyclic reactions, cycloadditions, and rearrangements. researchgate.net

These computational studies can account for the different reaction paths available to a molecule. researchgate.net For instance, in reactions involving different isomers of formyl cycloheptatrienes, DFT calculations have successfully explained why different pericyclic reactions, such as [4+2], [6+2], and [4+6] cycloadditions, are favored depending on the position of the formyl group. researchgate.net The choice of the DFT functional is crucial for obtaining accurate results, and various functionals are often benchmarked against high-level computations to ensure reliability. rsc.org

Table 1: Performance of Selected DFT Functionals for Pericyclic Reaction Barriers

| Functional | Category | Mean Absolute Error (kcal/mol) |

|---|---|---|

| M06-2X | meta-hybrid | 1.1 rsc.org |

| B2K-PLYP | double-hybrid | 1.4 rsc.org |

| mPW2K-PLYP | double-hybrid | 1.5 rsc.org |

This table illustrates the typical accuracy of different classes of DFT functionals for calculating the energy barriers of pericyclic reactions, which are common for cycloheptene systems.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The analysis of this transition state is fundamental to understanding reaction kinetics and mechanisms. unina.itmsu.edu Computational methods, particularly DFT, are used to locate the geometry of transition states and calculate their energies, which correspond to the activation energy of the reaction. researchgate.netresearchgate.net

The collection of all possible molecular structures (like reactants, intermediates, transition states, and products) and their relative energies constitutes the potential energy landscape. nih.gov This landscape provides a global view of the reaction, revealing the most favorable pathways as valleys and transition states as saddle points. nih.govchemrxiv.orgchemrxiv.org For complex molecules like cyclohept-4-enecarboxaldehyde, the conformational flexibility of the seven-membered ring leads to a complex energy landscape with multiple low-energy conformers and pathways for interconversion. researchgate.netacs.org Computational analysis can map these conformational landscapes and identify the barriers between different chair and boat conformations, which is crucial for understanding stereoselectivity. researchgate.net

Many chemical reactions proceed through short-lived, highly reactive intermediates. allen.in Computational chemistry is essential for characterizing these transient species, which are often present in concentrations too low for experimental detection.

Carbenes : These are neutral species containing a carbon atom with two unshared valence electrons. allen.in Computational studies can predict the geometry and electronic state (singlet or triplet) of carbenes and model their subsequent reactions, such as intramolecular C-H insertions, which are relevant in the synthesis of complex polycyclic systems derived from cycloheptane (B1346806) skeletons. researchgate.net

Iminium Ions : In reactions involving aldehydes and amine catalysts, iminium ions are common intermediates. For formyl cycloheptatrienes, it has been shown computationally that the activation by a chiral primary diamine catalyst proceeds through iminium ion formation, which then directs the course of subsequent cycloaddition reactions. researchgate.net

Radicals : Reactions initiated by light or radical initiators can involve radical intermediates. The strained trans-cycloheptene, a transient isomer of cycloheptene, is known to decompose through a diradical pathway. wikipedia.org Computational methods can model the formation and fate of such radical species.

In photochemical reactions or processes involving a change in electron spin state (e.g., from a singlet to a triplet state), the system can transition between two different potential energy surfaces. The Minimum Energy Crossing Point (MECP) is the lowest energy point on the seam where two potential energy surfaces intersect. scm.comnih.gov The MECP is to photochemistry what the transition state is to ground-state thermal reactions, representing the most probable point for a non-adiabatic transition. nih.govq-chem.com

Specialized computational algorithms are used to locate MECPs. q-chem.commpg.de For cycloheptene derivatives, which can undergo photoinduced E/Z isomerization, the study of MECPs is crucial for understanding the mechanism of how light energy is converted into chemical change, leading to the formation of strained but highly reactive trans-isomers. researchgate.net

Elucidation of Stereochemical Control Mechanisms

Stereochemistry is a critical aspect of organic synthesis, particularly when creating molecules with multiple chiral centers. Computational methods provide deep insights into the origins of stereoselectivity.

When a reaction can form two or more stereoisomers that are not mirror images of each other (diastereomers), it is said to be diastereoselective. masterorganicchemistry.commasterorganicchemistry.com This is common in reactions of cyclic compounds like cyclohept-4-enecarboxaldehyde, where new chiral centers are formed. lumenlearning.comlibretexts.orgyoutube.comyoutube.com

Computational chemistry can rationalize and predict diastereoselectivity by comparing the energies of the transition states leading to the different diastereomeric products. The product formed via the lower-energy transition state will be the major product. For example, in the Diels-Alder reaction of a substituted cycloheptene, DFT calculations can model the approach of the dienophile to the two diastereotopic faces of the cycloheptene. researchgate.net These calculations can quantify the subtle steric and electronic interactions that favor one transition state over the other, thus explaining the observed product ratio. researchgate.net This analysis is fundamental for designing new reactions and catalysts that can control the formation of a single desired stereoisomer. msu.eduresearchgate.net

Table 2: Illustrative Computational Data for a Diastereoselective Reaction

| Transition State | Product Diastereomer | Relative Free Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-A | Diastereomer A | 0.0 | Yes |

| TS-B | Diastereomer B | +2.5 | No |

This hypothetical data shows how the calculated energy difference between two competing transition states (TS-A and TS-B) can be used to predict the major diastereomer formed in a reaction.

Enantioselectivity in Asymmetric Catalysis

The enantioselectivity in asymmetric catalysis of α,β-unsaturated aldehydes, a class of compounds to which cyclohept-4-enecarboxaldehyde belongs, is often dictated by the catalyst's ability to create a chiral environment around the substrate. Organocatalysts, such as diarylprolinol ethers, have proven effective in the asymmetric peroxidation of α,β-unsaturated aldehydes, leading to high enantioselectivities. The steric bulk of the silyl (B83357) group in these catalysts has been observed to directly influence the level of enantioselectivity, with larger groups leading to higher enantiomeric excess researchgate.net.

In the context of aza-Michael reactions, chiral secondary amines like imidazolidinones have been successfully employed to activate α,β-unsaturated aldehydes towards nucleophilic attack, achieving high enantioselectivity. The steric hindrance provided by the catalyst is crucial for minimizing undesired side reactions and ensuring a high degree of stereocontrol nih.gov. Similarly, bifunctional organic catalysts have been utilized for asymmetric aza-Michael reactions of α,β-unsaturated ketones, where the catalyst's electronic and steric properties significantly influence both the reaction's conversion and enantioselectivity nih.gov.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanisms of such reactions. For instance, in the copper-hydride catalyzed enantioselective reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes, DFT calculations have supported a proposed reaction pathway involving a ketene (B1206846) intermediate organic-chemistry.orgacs.org.

Table 1: Illustrative Enantioselectivities in Asymmetric Reactions of α,β-Unsaturated Carbonyls (Analogous Systems)

| Catalyst/Reagent | Substrate Type | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Diarylprolinol ether | α,β-Unsaturated aldehyde | Peroxidation | Up to 99% | researchgate.net |

| Chiral Imidazolidinone | α,β-Unsaturated aldehyde | aza-Michael | High | nih.gov |

| 9-Amino Cinchona Alkaloid | α,β-Unsaturated ketone | aza-Michael | Influenced by nucleophile | nih.gov |

| Copper Hydride / Josiphos ligand | α,β-Unsaturated carboxylic acid | Reduction | High | organic-chemistry.orgacs.org |

This table presents data from analogous systems to illustrate the principles of enantioselective catalysis.

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions, particularly hydrogen bonding and steric effects, play a pivotal role in dictating the stereochemical outcome of reactions involving cyclic and unsaturated carbonyl compounds.

Hydrogen Bonding:

Hydrogen bonds are crucial for orienting substrates and stabilizing transition states in a way that favors the formation of one stereoisomer over another. nih.govacs.orgrsc.orgsemanticscholar.org In gold-catalyzed cyclizations of monoallylic diols, strong hydrogen-bonding interactions between the diol groups are responsible for the transfer of chirality and the resulting alkene stereochemistry. nih.govsemanticscholar.org These interactions bias the conformation of the nucleophile, leading to a specific stereochemical outcome nih.govsemanticscholar.org.

Theoretical investigations on the Diels-Alder reaction have shown that hydrogen bonding can be employed to control stereoselectivity by stabilizing the transition state leading to the desired exo adduct rsc.orgresearchgate.net. In organocatalysis, bifunctional catalysts often utilize hydrogen bonding to activate both the nucleophile and the electrophile, thereby controlling the stereoselectivity of the reaction mdpi.com.

Steric Effects:

Steric hindrance is another critical factor in stereocontrol. The steric bulk of catalysts, such as the silyl group in diarylprolinol ethers or the substituents on chiral secondary amines, can effectively shield one face of the substrate, forcing the nucleophile to attack from the less hindered side, thus leading to high enantioselectivity. researchgate.netnih.gov In the asymmetric conjugate addition of nitroalkanes to cyclic enones, the steric properties of the nucleophile were found to be important for achieving high selectivity mdpi.com.

Reaction Kinetics and Mechanistic Profiling

Understanding the reaction kinetics and identifying the rate-determining step are fundamental to optimizing reaction conditions and improving efficiency.

Influence of Catalysts and Additives on Reaction Efficiency

Additives can also play a crucial role. In some organocatalytic reactions, the addition of an acid co-catalyst can influence the degree of enantioselectivity researchgate.net. In the asymmetric Michael addition of cycloketones to nitroalkenes, the addition of 4-nitrophenol (B140041) was found to increase the reactivity mdpi.com. Furthermore, in certain NHC-catalyzed Michael additions to α,β-unsaturated aldehydes, the presence of additives like NaBF4 and a quinone oxidant was essential for achieving good yields and high enantioselectivities acs.org. The immobilization of organocatalysts on solid supports can also affect their performance, with interactions between the support and the catalyst or reactants influencing catalytic activity and selectivity beilstein-journals.org.

Table 2: Influence of Catalysts and Additives on Reaction Outcomes (Analogous Systems)

| Reaction Type | Catalyst | Additive | Effect | Reference |

| Asymmetric Peroxidation | Diarylprolinol ether | Acid co-catalyst | Influences enantioselectivity | researchgate.net |

| Asymmetric Michael Addition | DPEN-based thiourea (B124793) | 4-Nitrophenol | Increased reactivity | mdpi.com |

| NHC-catalyzed Michael Addition | Camphor-derived triazolium salt | NaBF4, Quinone oxidant | Essential for good yield and ee | acs.org |

This table illustrates the impact of catalysts and additives on reactions of similar compound classes.

Advanced Spectroscopic and Analytical Characterization of Cyclohept 4 Enecarboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon skeleton and the relative positions of hydrogen atoms.

¹H NMR Spectroscopy for Proton Environment

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For Cyclohept-4-enecarboxaldehyde, the spectrum would exhibit distinct signals corresponding to the aldehyde, vinylic, allylic, and aliphatic protons within the seven-membered ring.

The aldehyde proton (H-8) is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. libretexts.orglibretexts.org The vinylic protons (H-4, H-5) on the carbon-carbon double bond are also deshielded and would resonate in the olefinic region, generally between 5.0 and 6.0 ppm. Protons on carbons adjacent to the double bond (allylic protons, H-3 and H-6) and the carbon bearing the aldehyde group (H-1) would appear in an intermediate region, while the remaining aliphatic protons (H-2 and H-7) would be found in the most upfield region of the spectrum. libretexts.orgcompoundchem.comchemistryconnected.com

Table 1: Predicted ¹H NMR Spectral Data for Cyclohept-4-enecarboxaldehyde Note: This table presents predicted data based on typical chemical shift values for similar functional groups and structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-8 (-CHO) | 9.6 - 9.8 | Doublet (d) |

| H-4, H-5 (=CH-) | 5.5 - 5.8 | Multiplet (m) |

| H-1 (-CH(CHO)-) | 2.8 - 3.1 | Multiplet (m) |

| H-3, H-6 (-CH₂-CH=) | 2.2 - 2.5 | Multiplet (m) |

| H-2, H-7 (-CH₂-) | 1.8 - 2.1 | Multiplet (m) |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. In a typical broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp signal. openstax.org The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

For Cyclohept-4-enecarboxaldehyde, the carbonyl carbon of the aldehyde group (C-8) would be the most downfield signal, typically appearing in the 190-210 ppm range. openstax.orgoregonstate.edu The sp²-hybridized vinylic carbons (C-4 and C-5) would resonate between 120 and 140 ppm. The remaining sp³-hybridized carbons of the ring would be found in the upfield region of the spectrum (20-60 ppm). openstax.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for Cyclohept-4-enecarboxaldehyde Note: This table presents predicted data based on typical chemical shift values for similar functional groups and structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8 (-CHO) | 200 - 205 |

| C-4, C-5 (=CH-) | 128 - 132 |

| C-1 (-CH(CHO)-) | 50 - 55 |

| C-3, C-6 (-CH₂-CH=) | 28 - 35 |

| C-2, C-7 (-CH₂-) | 25 - 30 |

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC) for Stereochemical and Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and stereochemistry of complex molecules. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduyoutube.com For Cyclohept-4-enecarboxaldehyde, COSY would show cross-peaks connecting H-1 with the H-2 and H-7 protons, as well as with the aldehyde proton H-8. It would also reveal the connectivity along the ring from H-2 to H-3, H-3 to H-4, and so on, confirming the sequence of protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu This allows for the definitive assignment of each carbon atom that has attached protons. For instance, the proton signal assigned to H-1 would show a cross-peak to the carbon signal assigned to C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of substituents on a ring. In Cyclohept-4-enecarboxaldehyde, NOESY could be used to determine the relative orientation (e.g., axial or equatorial) of the aldehyde group by observing spatial correlations between the H-1 proton and other protons on the cycloheptene (B1346976) ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). wikipedia.orglibretexts.org This process usually imparts enough energy to not only ionize the molecule to form a molecular ion (M⁺˙) but also to cause extensive fragmentation. wikipedia.orglibretexts.org The resulting mass spectrum is a characteristic fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks.

For Cyclohept-4-enecarboxaldehyde (C₈H₁₂O, Molecular Weight: 124.18 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z = 124. Key fragmentation pathways for aldehydes include:

Alpha-cleavage: Loss of a hydrogen radical from the carbonyl group to give a stable acylium ion [M-H]⁺ at m/z = 123. libretexts.org

Alpha-cleavage: Loss of the entire formyl radical (•CHO) to give a [M-CHO]⁺ fragment at m/z = 95.

Ring Cleavage: The cycloheptene ring can undergo various fragmentation processes, including retro-Diels-Alder reactions or successive losses of small neutral molecules like ethylene (C₂H₄), leading to a complex pattern of fragment ions.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of Cyclohept-4-enecarboxaldehyde

| m/z | Proposed Fragment |

| 124 | [C₈H₁₂O]⁺˙ (Molecular Ion) |

| 123 | [C₈H₁₁O]⁺ (Loss of •H) |

| 95 | [C₇H₁₁]⁺ (Loss of •CHO) |

| 81 | [C₆H₉]⁺ (Possible loss of C₂H₄ from m/z 109) |

| 67 | [C₅H₇]⁺ (Possible retro-Diels-Alder fragment) |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and large molecules. nih.gov It generates ions directly from a solution, typically by creating protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. Because it is a "soft" method, ESI usually results in little to no fragmentation, making it ideal for accurately determining the molecular weight of a compound. nih.gov

While Cyclohept-4-enecarboxaldehyde itself is relatively non-polar, it can be analyzed by ESI-MS, potentially forming a protonated molecule [M+H]⁺ at m/z = 125. For non-polar analytes like simple alkenes or some aldehydes, derivatization is often employed to introduce a readily ionizable group, which significantly enhances the ESI response. researchgate.netnih.gov For example, the aldehyde could be reacted with a reagent containing a primary amine and a permanently charged quaternary ammonium (B1175870) group to create a derivative that is highly active in positive-ion ESI mode.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For Cyclohept-4-enecarboxaldehyde (C₈H₁₂O), the theoretical exact mass can be calculated based on the monoisotopic masses of its constituent atoms. This high level of precision is crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. The fragmentation pattern observed in the mass spectrum further provides valuable structural information. Key fragmentation pathways for Cyclohept-4-enecarboxaldehyde would likely involve the loss of the formyl radical (•CHO) and subsequent rearrangements of the cycloheptene ring.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂O |

| Calculated Exact Mass | 124.08882 u |

| Common Adducts [M+H]⁺ | 125.09663 u |

| Common Adducts [M+Na]⁺ | 147.07821 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The IR spectrum of Cyclohept-4-enecarboxaldehyde is characterized by the presence of distinct absorption bands that signify its key structural features: the aldehyde group and the carbon-carbon double bond within the seven-membered ring.

The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde, which typically appears in the region of 1730-1705 cm⁻¹. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations of the formyl group, which are observed as two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C=C stretching vibration of the cycloalkene is expected to appear in the 1680-1640 cm⁻¹ region. Additionally, the vinylic C-H stretch from the double bond will be present just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cycloheptene ring will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1730 - 1705 |

| Aldehyde (C-H) | Stretch | 2850 and 2750 |

| Alkene (C=C) | Stretch | 1680 - 1640 |

| Vinylic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 3000 - 2850 |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For chiral molecules, this technique can establish the absolute stereochemistry. While obtaining a suitable single crystal of Cyclohept-4-enecarboxaldehyde itself may be challenging, its derivatives can be synthesized to facilitate crystallization.

For instance, the analysis of a derivative like a substituted dibenzo[a,d]cycloheptene can provide invaluable insight into the conformation and packing of seven-membered ring systems. mdpi.com The crystallographic data from such an analysis includes the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This information allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the cycloheptene ring in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 22.789(9) |

| β (°) | 98.76(3) |

| Volume (ų) | 3524(2) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of components in a mixture and for the assessment of purity. For chiral compounds like derivatives of Cyclohept-4-enecarboxaldehyde, specialized chromatographic techniques are employed to separate stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of enantiomers. To determine the enantiomeric excess of a chiral derivative of Cyclohept-4-enecarboxaldehyde, a chiral stationary phase (CSP) is utilized. The differential interaction of the enantiomers with the CSP leads to their separation, resulting in distinct retention times for each. The ratio of the peak areas in the chromatogram allows for the precise calculation of the enantiomeric excess (% ee).

The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.

| Parameter | Value |

|---|---|

| Column | Chiral Polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess (% ee) | Calculated from peak area ratio |